molecular formula C20H19N3O2 B12067608 Benzyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate CAS No. 1003888-36-5

Benzyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate

Cat. No.: B12067608
CAS No.: 1003888-36-5
M. Wt: 333.4 g/mol
InChI Key: RYDJHLQNZOLRKT-UHFFFAOYSA-N
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Description

Benzyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate is a chemical compound with the molecular formula C20H19N3O2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a benzyl group, a pyridin-2-yl group, and a hydrazinecarboxylate moiety, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate typically involves the reaction of 4-(pyridin-2-yl)benzyl chloride with benzyl hydrazinecarboxylate under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pyridin-2-yl group plays a crucial role in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate
  • Benzyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

1003888-36-5

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

benzyl N-[(4-pyridin-2-ylphenyl)methylamino]carbamate

InChI

InChI=1S/C20H19N3O2/c24-20(25-15-17-6-2-1-3-7-17)23-22-14-16-9-11-18(12-10-16)19-8-4-5-13-21-19/h1-13,22H,14-15H2,(H,23,24)

InChI Key

RYDJHLQNZOLRKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NNCC2=CC=C(C=C2)C3=CC=CC=N3

Origin of Product

United States

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